molecular formula C13H14N2O4 B2929260 Methyl 4-(2-(cyclopropylamino)-2-oxoacetamido)benzoate CAS No. 922851-90-9

Methyl 4-(2-(cyclopropylamino)-2-oxoacetamido)benzoate

Cat. No. B2929260
CAS RN: 922851-90-9
M. Wt: 262.265
InChI Key: OSZBREUSZWQZRC-UHFFFAOYSA-N
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Description

“Methyl 4-(2-(cyclopropylamino)-2-oxoacetamido)benzoate” is a complex organic compound. It likely contains a benzoate group, which is common in various pharmaceuticals and other organic compounds .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through processes like esterification or alkylation .


Molecular Structure Analysis

The molecular structure would likely be determined using techniques such as X-ray diffraction (XRD), FTIR, RAMAN & NMR .


Chemical Reactions Analysis

The compound, like other esters, might react with acids to liberate heat along with alcohols and acids .


Physical And Chemical Properties Analysis

Based on similar compounds, it might be a liquid at room temperature . The compound’s exact physical and chemical properties such as melting point, boiling point, and solubility would need to be determined experimentally.

Scientific Research Applications

Agriculture: Insecticide Development

Methyl benzoate: , a compound structurally related to Methyl 4-(2-(cyclopropylamino)-2-oxoacetamido)benzoate, has been identified as a promising candidate for environmentally safe insecticides. Its efficacy against a variety of agricultural, stored product, and urban insect pests has been demonstrated. It functions through multiple modes of action, including as a contact toxicant, fumigant, ovicidal toxin, oviposition deterrent, repellent, and attractant .

Pharmaceutical Research: Anticancer Agents

Para-aminobenzoic acid (PABA) analogs, which share a similar benzoate moiety with Methyl 4-(2-(cyclopropylamino)-2-oxoacetamido)benzoate, have shown potential in the development of novel anticancer agents. These compounds exhibit a range of biological activities, including antimicrobial, anti-Alzheimer’s, antibacterial, antiviral, antioxidant, and anti-inflammatory properties, suggesting their potential as therapeutic agents in future clinical trials .

Chemical Synthesis: Building Blocks for Drug Development

The benzoate group is a key component in the synthesis of various pharmacologically active compounds. As a building block, it allows for structural versatility and the ability to undergo substitutions, which is crucial for the development of a wide range of novel molecules with potential medical applications .

Sustainable Pest Management

Methyl benzoate’s role in sustainable agriculture extends to integrated pest management (IPM) strategies. Its natural occurrence as a metabolite in plants and its various modes of action make it a very promising candidate for use in IPM under either greenhouse or field conditions .

Molecular Targeting in Cancer Therapy

PABA derivatives, including those with benzoate groups, are being explored for their role as molecular targets in cancer therapy. Their interaction with specific cellular mechanisms can lead to the development of targeted treatments with higher efficacy and lower side effects .

Drug Resistance: Novel Targets

The exploration of benzoate derivatives, including Methyl 4-(2-(cyclopropylamino)-2-oxoacetamido)benzoate, contributes to the identification of novel targets for overcoming drug resistance in various diseases, particularly in cancer therapy .

Environmental Safety: Biopesticides

The environmental impact of pesticides is a significant concern. Methyl benzoate, due to its natural occurrence and low toxicity to humans, represents a shift towards more environmentally benign control methods that prioritize environmental, food safety, and human health .

Synthesis of Regioselective Synthons

In chemical synthesis, the selective displacement of functional groups in compounds like Methyl 4-(2-(cyclopropylamino)-2-oxoacetamido)benzoate can lead to the production of high-ratio regioselective synthons. These are essential intermediates for further chemical reactions and the development of complex molecules .

Safety and Hazards

As with any chemical compound, handling “Methyl 4-(2-(cyclopropylamino)-2-oxoacetamido)benzoate” would require appropriate safety measures. This might include avoiding inhalation and contact with skin or eyes, and using personal protective equipment .

properties

IUPAC Name

methyl 4-[[2-(cyclopropylamino)-2-oxoacetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O4/c1-19-13(18)8-2-4-9(5-3-8)14-11(16)12(17)15-10-6-7-10/h2-5,10H,6-7H2,1H3,(H,14,16)(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSZBREUSZWQZRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)C(=O)NC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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